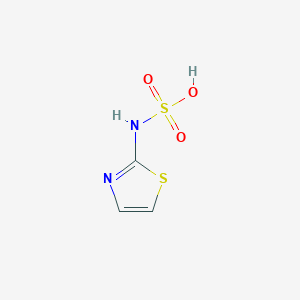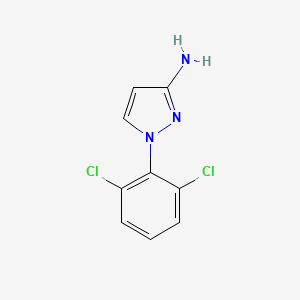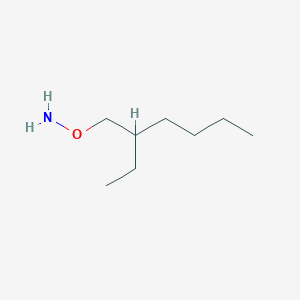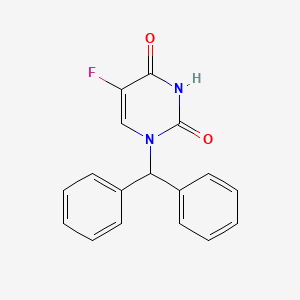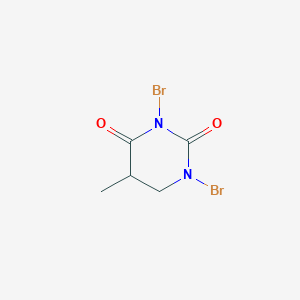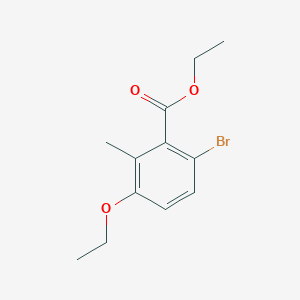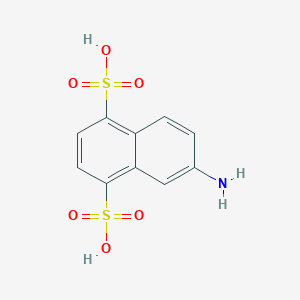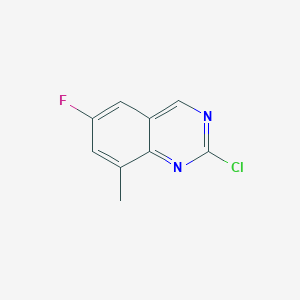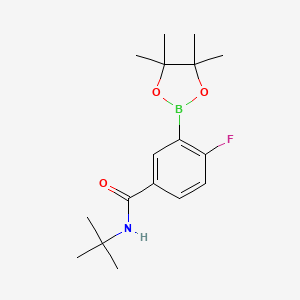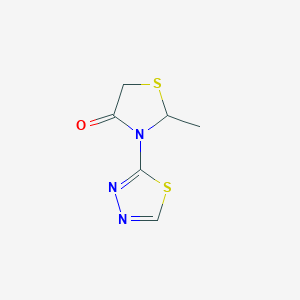
4-Thiazolidinone, 2-methyl-3-(1,3,4-thiadiazol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinone, 2-methyl-3-(1,3,4-thiadiazol-2-yl)- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiazolidinone, 2-methyl-3-(1,3,4-thiadiazol-2-yl)- typically involves the reaction of thiourea with monochloroacetic acid, followed by cyclization with hydrazine derivatives . Another method includes the use of thiocyanate and alkyl isothiocyanate with hydrazide or acetamide, followed by treatment with ethyl bromoacetate and sodium acetate .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Thiazolidinone, 2-methyl-3-(1,3,4-thiadiazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiadiazole ring can react with nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles, basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
4-Thiazolidinone, 2-methyl-3-(1,3,4-thiadiazol-2-yl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 2-methyl-3-(1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as urease and acetylcholinesterase, which are crucial for various biological processes . The compound’s ability to bind to these enzymes and inhibit their activity is a key aspect of its biological effects.
Comparison with Similar Compounds
Properties
CAS No. |
91260-00-3 |
|---|---|
Molecular Formula |
C6H7N3OS2 |
Molecular Weight |
201.3 g/mol |
IUPAC Name |
2-methyl-3-(1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C6H7N3OS2/c1-4-9(5(10)2-11-4)6-8-7-3-12-6/h3-4H,2H2,1H3 |
InChI Key |
IHFWQEMECIOYEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1N(C(=O)CS1)C2=NN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazole-5-carboxamide, 1-[3-(aminoiminomethyl)phenyl]-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B13987561.png)
![7-[(4-fluorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13987569.png)
